molecular formula C22H25NO2 B2602479 1-(cyclooctylamino)-6-methyl-9H-xanthen-9-one CAS No. 886360-53-8

1-(cyclooctylamino)-6-methyl-9H-xanthen-9-one

Cat. No.: B2602479
CAS No.: 886360-53-8
M. Wt: 335.447
InChI Key: YUEGXTWMGCEDIG-UHFFFAOYSA-N
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Description

1-(Cyclooctylamino)-6-methyl-9H-xanthen-9-one is a synthetic xanthone derivative characterized by a tricyclic xanthen-9-one core substituted with a methyl group at position 6 and a cyclooctylamino group at position 1. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The cyclooctylamino substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability and modulate receptor interactions compared to simpler amino or hydroxyl substituents .

Properties

IUPAC Name

1-(cyclooctylamino)-6-methylxanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-15-12-13-17-20(14-15)25-19-11-7-10-18(21(19)22(17)24)23-16-8-5-3-2-4-6-9-16/h7,10-14,16,23H,2-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEGXTWMGCEDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C(C=CC=C3O2)NC4CCCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclooctylamino)-6-methyl-9H-xanthen-9-one typically involves the following steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.

    Introduction of the Cyclooctylamino Group: The cyclooctylamino group is introduced via nucleophilic substitution. This step involves the reaction of the xanthene core with cyclooctylamine in the presence of a suitable catalyst, such as a Lewis acid.

    Methylation: The final step involves the methylation of the xanthene core, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclooctylamino)-6-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced xanthene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclooctylamino group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Cyclooctylamine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced xanthene derivatives.

    Substitution: Various substituted xanthene derivatives depending on the nucleophile used.

Scientific Research Applications

Fluorescent Probes in Cancer Research

One of the notable applications of 1-(cyclooctylamino)-6-methyl-9H-xanthen-9-one is its use as a fluorescent probe for studying carbonic anhydrase IX (CAIX), a protein overexpressed in many hypoxic tumors. Researchers have designed high-affinity fluorescent compounds that target CAIX, enabling visualization and quantification of CAIX expression in cancer cells. These probes allow for the determination of dissociation constants and binding affinities, which are crucial for developing selective therapeutic agents against cancer .

Case Study: Probing CAIX in HeLa Cells

In a study involving HeLa cells, the compound was utilized to assess binding affinities under hypoxic conditions. The results demonstrated a concentration-dependent increase in fluorescence, indicating successful binding to CAIX expressed on the cell surface. This methodology not only aids in understanding tumor biology but also assists in the design of targeted therapies .

Modulation of Ferroptosis

Another promising application of this compound is in the modulation of ferroptosis, a form of regulated cell death linked to various diseases, including cancer. The compound's structural properties may facilitate its role as an inhibitor or modulator in ferroptosis pathways, providing insights into therapeutic strategies for conditions characterized by oxidative stress and iron metabolism dysregulation .

Bioorthogonal Catalysis

The compound's derivatives have been explored for their potential in bioorthogonal catalysis, particularly for drug delivery systems that activate prodrugs selectively within tumor environments. By utilizing metal complexes with the compound, researchers aim to enhance the specificity and efficacy of drug release mechanisms, thereby improving therapeutic outcomes .

Structural Studies and Inhibitor Design

The structural characteristics of this compound allow it to serve as a scaffold for designing novel inhibitors targeting various enzymes, including carbonic anhydrases. Structural studies have provided insights into how modifications to the xanthene core can influence binding affinity and selectivity towards different enzyme isoforms .

Potential in Photodynamic Therapy

Due to its fluorescent properties, the compound has potential applications in photodynamic therapy (PDT), where light-sensitive compounds are activated by specific wavelengths of light to produce reactive oxygen species that can kill cancer cells. The ability to visualize the compound's localization within tissues enhances its utility in PDT applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Fluorescent ProbesTargeting CAIX for cancer visualizationIncreased fluorescence indicates successful binding
Modulation of FerroptosisPotential inhibitor/modulator roleInsights into therapeutic strategies
Bioorthogonal CatalysisEnhancing drug delivery systemsImproved specificity for tumor-targeted drug release
Structural StudiesDesigning inhibitors for carbonic anhydrasesStructural modifications influence binding affinities
Photodynamic TherapyActivation via specific light wavelengthsVisualization aids in therapeutic effectiveness

Mechanism of Action

The mechanism of action of 1-(cyclooctylamino)-6-methyl-9H-xanthen-9-one is primarily based on its ability to interact with specific molecular targets and pathways:

    Fluorescence: The compound exhibits strong fluorescence due to the xanthene core, which can be excited by light to emit fluorescence. This property is exploited in various imaging and detection applications.

    Photosensitization: In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(cyclooctylamino)-6-methyl-9H-xanthen-9-one can be contextualized by comparing it to related xanthone derivatives, as summarized below:

Table 1: Structural Comparison of Selected Xanthone Derivatives

Compound Name Substituents Key Properties Reference
This compound 6-methyl, 1-cyclooctylamino High lipophilicity; potential for enhanced cellular uptake and prolonged metabolic stability Inferred
3-Hydroxy-9H-xanthen-9-one 3-hydroxy Antioxidant activity via hydrogen bonding; moderate solubility in polar solvents
3,4-Dimethoxy-1-methyl-9H-xanthen-9-one 1-methyl, 3,4-dimethoxy Increased electron-donating capacity; improved stability under oxidative conditions
1-Hydroxy-3-methyl-9H-xanthen-9-one 1-hydroxy, 3-methyl Moderate bioactivity; limited membrane permeability due to hydroxyl group
3,6-Diamino-9H-xanthen-9-one 3,6-diamino Enhanced solubility in aqueous media; potential for DNA intercalation or enzyme inhibition
9H-Thioxanthen-9-one derivatives Sulfur substitution at position 9 Altered electronic properties; potential for photodynamic therapy applications

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Amino vs. Hydroxy Groups: Amino-substituted xanthones (e.g., 3,6-diamino derivatives) exhibit improved solubility and interaction with biomolecules compared to hydroxylated analogs (e.g., 1-hydroxy-3-methyl-xanthone) . The cyclooctylamino group in the target compound may further enhance binding affinity to hydrophobic enzyme pockets . Methoxy vs. Methyl Groups: Methoxy groups (e.g., in 3,4-dimethoxy-1-methyl-xanthone) increase electron density, enhancing antioxidant capacity, while methyl groups (e.g., 6-methyl in the target compound) primarily improve lipophilicity .

Xanthones with multiple substituents (e.g., 1,3,6,8-tetraoxygenated derivatives) demonstrate synergistic effects, such as dual antioxidant and cytotoxic activities, which the 6-methyl-1-cyclooctylamino derivative may lack due to its simpler substitution pattern .

Spectroscopic and Analytical Data: NMR and LC/MS/MS are standard for confirming xanthone structures . For example, 1-hydroxy-3-methyl-xanthone shows characteristic singlet signals for chelated hydroxyl protons (δ 11.69–12.06 ppm) , whereas the cyclooctylamino group in the target compound would likely exhibit complex splitting patterns in the aliphatic region (δ 1.0–2.5 ppm).

Safety and Stability: Hydroxylated xanthones (e.g., 1,5-dihydroxy-6,7-dimethoxy-xanthone) may pose handling risks due to reactivity, while alkylamino derivatives like the target compound are likely more stable under ambient conditions .

Biological Activity

1-(Cyclooctylamino)-6-methyl-9H-xanthen-9-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C22H25NO2
  • Molecular Weight : 335.44 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on cell proliferation, apoptosis, and potential therapeutic applications.

Anticancer Activity

Research indicates that compounds related to xanthene derivatives exhibit significant anticancer properties. The mechanism often involves the modulation of specific signaling pathways related to cancer cell growth and survival.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineConcentration (µM)Effect Observed
HeLa10Inhibition of cell proliferation
MCF-720Induction of apoptosis
A54915Reduced migration and invasion

The anticancer effects are hypothesized to occur through:

  • Inhibition of CSF-1R Signaling : The compound may inhibit the colony-stimulating factor 1 receptor (CSF-1R), which is involved in tumor growth and metastasis. This inhibition could lead to reduced tumor cell proliferation and increased apoptosis .
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cancer cells, promoting oxidative stress that leads to cell death .

Case Study 1: In Vitro Effects on Cancer Cell Lines

In a controlled laboratory setting, this compound was tested on various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated a dose-dependent response where higher concentrations resulted in significant reductions in cell viability.

Case Study 2: In Vivo Studies

Animal models treated with the compound showed promising results in tumor size reduction compared to control groups. The findings suggest that the compound not only inhibits tumor growth but may also enhance the efficacy of existing chemotherapeutic agents.

Additional Biological Activities

Beyond its anticancer properties, preliminary studies suggest that this compound may possess:

  • Antibacterial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential for development as an antibacterial agent.
  • Antioxidant Activity : The ability to scavenge free radicals could make this compound useful in formulations aimed at reducing oxidative stress-related damage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(cyclooctylamino)-6-methyl-9H-xanthen-9-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A stepwise chemical redox cycling approach has been validated for structurally related xanthenone derivatives. For instance, 3,6-bis(dimethylamino)-9H-xanthen-9-one was synthesized via sequential oxidation and reduction steps, with reaction intermediates monitored by TLC and NMR spectroscopy. Key parameters include temperature control (60–80°C for cyclization) and stoichiometric ratios of redox agents (e.g., Na₂S₂O₄ for reduction). Yield optimization requires purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions (e.g., cyclooctylamino protons at δ ~3.5–4.0 ppm, methyl groups at δ ~2.1–2.3 ppm). IR spectroscopy confirms carbonyl stretching (~1650 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (space group P21/cP2_1/c) resolves bond lengths and angles. For example, related xanthenones exhibit C=O bond lengths of ~1.22 Å and dihedral angles between aromatic systems of ~87° .

Q. What analytical techniques are critical for assessing purity and stability under varying storage conditions?

  • Methodological Answer :

  • HPLC-MS with reverse-phase C18 columns (acetonitrile/water gradient) detects impurities (<0.5% threshold).
  • Thermogravimetric Analysis (TGA) evaluates thermal stability (decomposition onset >200°C for xanthenones).
  • Store under inert atmosphere (N2_2) at −20°C to prevent oxidative degradation .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between computational molecular modeling and experimental spectroscopic results?

  • Methodological Answer : SCXRD-derived torsional angles (e.g., cyclooctylamino group orientation) can validate or refine DFT-optimized geometries (B3LYP/6-31G* level). For example, discrepancies in dihedral angles >5° suggest steric effects not captured in silico. Refinement in SHELXL with anisotropic displacement parameters improves accuracy .

Q. What strategies are effective for analyzing tautomeric equilibria or conformational dynamics in xanthenone derivatives?

  • Methodological Answer :

  • Variable-temperature NMR (VT-NMR) monitors chemical shift changes (e.g., coalescence temperatures for ring-flipping).
  • Time-resolved fluorescence spectroscopy detects microsecond-scale conformational changes (e.g., excited-state proton transfer).
  • Molecular Dynamics (MD) simulations (AMBER force field) correlate with experimental data to model solvent effects .

Q. How can researchers design experiments to probe the compound’s reactivity in catalytic or photophysical applications?

  • Methodological Answer :

  • Photocatalysis : Use UV-vis spectroscopy (λmax\lambda_{\text{max}} ~350–400 nm) to assess light absorption. Quenching experiments with sacrificial reagents (e.g., triethanolamine) quantify electron-transfer efficiency.
  • Electrochemical Studies : Cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) determines redox potentials (e.g., E1/2E_{1/2} for oxidation/reduction).
  • Kinetic Analysis : Monitor reaction progress via in-situ IR or UV-vis for intermediates (e.g., radical species) .

Data Contradiction and Validation

Q. How should researchers address conflicting data between mass spectrometry (MS) and elemental analysis?

  • Methodological Answer :

  • Cross-Validation : Repeat elemental analysis (CHNS/O) with triplicate samples to rule out hygroscopicity or combustion artifacts.
  • High-Resolution MS (HRMS) resolves isotopic patterns (e.g., 35Cl/37Cl^{35}\text{Cl}/^{37}\text{Cl} ratios) and confirms molecular formula (e.g., C21 _{21}H18 _{18}O3_3 with ±3 ppm error) .

Q. What statistical methods are recommended for handling outliers in spectroscopic or crystallographic datasets?

  • Methodological Answer :

  • Robust Regression : Apply Rietveld refinement (e.g., in SHELXL) with weighted RR-factors (wR2wR_2) to downweight outliers.
  • Grubbs’ Test : Identify and exclude spectral outliers (e.g., aberrant NMR peaks) at 95% confidence interval.
  • Principal Component Analysis (PCA) : Cluster crystallographic data (e.g., bond angles) to detect systematic errors .

Key Recommendations for Methodological Rigor

  • Cross-Disciplinary Validation : Combine SCXRD, spectroscopy, and computational modeling to resolve ambiguities .
  • Data Transparency : Report full crystallographic datasets (CIF files) and raw spectral data in supplementary materials .
  • Ethical Compliance : Adhere to institutional safety protocols for handling reactive intermediates (e.g., thioacetyl derivatives) .

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